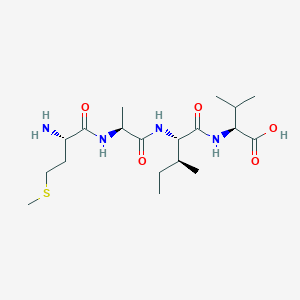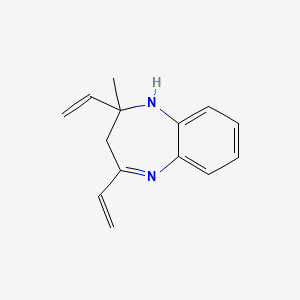
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-nitroquinazoline, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are frequently used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-((6-aminoquinazolin-4-yl)amino)ethyl)benzamide .
Wissenschaftliche Forschungsanwendungen
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitroquinazoline moiety is known to interact with cellular proteins, leading to the modulation of signaling pathways and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Gefitinib: Another quinazoline derivative with anticancer properties.
Erlotinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.
Uniqueness
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647376-19-0 |
|---|---|
Molekularformel |
C17H15N5O3 |
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(23)12-3-1-11(2-4-12)7-8-19-17-14-9-13(22(24)25)5-6-15(14)20-10-21-17/h1-6,9-10H,7-8H2,(H2,18,23)(H,19,20,21) |
InChI-Schlüssel |
DIWGMVHWQWUPSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)

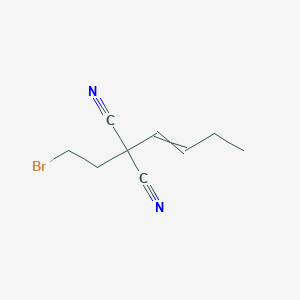
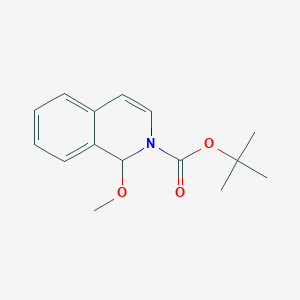
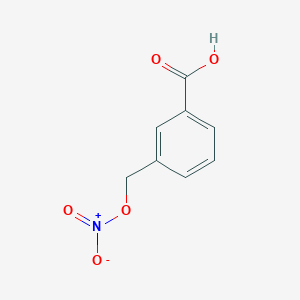
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
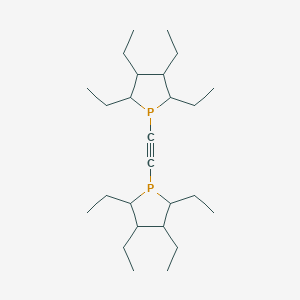

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
